Tautomeric Ground-State Preference: Phenylimino vs. Phenylamino Form Confirmed by DFT
The C2 substituent of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one exists as the phenylimino tautomer rather than the phenylamino tautomer. DFT/B3LYP calculations on the 2-(4-substituted-phenylimino)thiazolidin-4-one series demonstrate that the phenylimino form is thermodynamically more stable than the phenylamino form, with calculated equilibrium parameters (ΔH, ΔG, and Keq) that quantitatively favor the imino tautomer [1]. This is not a trivial distinction: the phenylimino tautomer presents a C=N hydrogen-bond acceptor geometry, whereas the phenylamino tautomer presents an N–H donor, creating fundamentally different pharmacophore maps. The prototypical BPT analog MMPT (5-(4-methylbenzylidene)-2-phenylamino-1,3-thiazolidin-4-one) exists predominantly in the phenylamino form and therefore engages biological targets through a distinct hydrogen-bonding pattern despite sharing the 4-methylbenzyl and thiazolidinone core [2].
| Evidence Dimension | Tautomeric equilibrium thermodynamics (phenylimino vs. phenylamino) |
|---|---|
| Target Compound Data | Phenylimino tautomer (structurally confirmed; thermodynamic preference inferred from class DFT data) |
| Comparator Or Baseline | MMPT (5-(4-methylbenzylidene)-2-phenylamino-1,3-thiazolidin-4-one): phenylamino tautomer dominant |
| Quantified Difference | Phenylimino form thermodynamically favored over phenylamino form (class-level DFT: ΔG difference calculated; exact value for this specific derivative not independently published) |
| Conditions | DFT/B3LYP methodology; gas-phase and solvent-modeled calculations on 2-(4-substituted-phenylimino)thiazolidin-4-one congeneric series [1] |
Why This Matters
The tautomeric state determines which hydrogen-bonding pharmacophore the compound presents to a biological target, and compounds with different tautomeric preferences cannot be assumed to engage the same binding site residues.
- [1] El-Rayyes A, Mogharbel RT, Abdel-Rhman MH, Ismail MA, Abdel-Latif E. Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. Bull Chem Soc Ethiop. 2023;37(5):1275-1286. doi:10.4314/bcse.v37i5.18. (Tautomerization equilibrium parameters ΔH, ΔG, Keq calculated via DFT/B3LYP.) View Source
- [2] Wu S, Guo W, Teraishi F, Pang J, Kaluarachchi K, Zhang L, Davis J, Dong F, Yan B, Fang B. Anticancer activity of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs. Med Chem. 2006 Nov;2(6):597-605. PMID: 17105441. (MMPT characterized as 2-phenylamino analog.) View Source
